molecular formula C13H18N2O2 B1528142 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine CAS No. 1373223-07-4

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

Cat. No.: B1528142
CAS No.: 1373223-07-4
M. Wt: 234.29 g/mol
InChI Key: YSBUHVVKNBTNOD-UHFFFAOYSA-N
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Description

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine is a protected synthetic intermediate of significant value in medicinal chemistry and drug discovery research. The tetrahydronaphthyridine (THN) scaffold is a prized semi-saturated bicycle that ring-fuses a piperidine with a pyridine, two of the most prevalent N-heterocycles in pharmaceuticals . This structure offers a combination of polar functionality, high three-dimensionality (Fsp3 content), and rigidly disposed groups that can engage in critical interactions with biological targets, such as hydrogen bonds . The Boc (tert-butoxycarbonyl) protecting group on the saturated nitrogen atom enhances the molecule's stability and alters its solubility, making it an essential building block for the stepwise synthesis of more complex molecules. Researchers utilize this and related THN cores as central motifs in developing therapeutics for a range of conditions. The scaffold has been successfully employed as a guanidine mimetic in Arg-Gly-Asp (RGD) peptide-based integrin inhibitors and has shown utility in other drug discovery campaigns, such as the development of protein farnesyltransferase inhibitors for anti-malarial research . Furthermore, spirocyclic derivatives of tetrahydronaphthyridines are being explored in clinical-stage compounds, highlighting the scaffold's relevance for accessing novel 3D chemical space and improving physicochemical properties like solubility and metabolic stability . This compound is intended for use as a chemical building block in organic synthesis and pharmaceutical R&D. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUHVVKNBTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137739
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-07-4
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Amination and Intramolecular Condensation

One effective approach involves the amination of 2-vinyl-3-acylpyridine derivatives followed by intramolecular cyclization to form the tetrahydronaphthyridine core. This method has been demonstrated in the asymmetric synthesis of related tetrahydronaphthyridines:

  • The amination of 2-vinyl-3-acylpyridine with ammonia or amines leads to an intermediate that undergoes intramolecular condensation, forming the bicyclic tetrahydronaphthyridine scaffold in one pot.
  • This tandem reaction avoids isolation of intermediates and improves efficiency.

This approach was notably applied in the synthesis of tetrahydronaphthyridine scaffolds related to TAK-828F, showing high yields and scalability without chromatographic purification.

Use of Acid Chlorides and Acrylate Esters

Another method involves preparing acid chlorides from substituted nicotinic acids, followed by formation of acrylate esters, which are key intermediates in the synthesis of naphthyridines:

  • Acid chlorides are reacted with nucleophilic acrylate esters in the presence of bases such as triethylamine.
  • Subsequent hydrolysis and cyclization steps yield the naphthyridine core.
  • Hydrolysis is typically performed in aqueous NaOH/ethanol mixtures at temperatures ranging from room temperature to 100 °C.
  • The product acids formed are often isolated by filtration after neutralization.

This multi-step procedure is well-documented in patent literature describing the preparation of various naphthyridine derivatives.

Introduction of the Boc Protecting Group

The Boc protecting group is introduced to the nitrogen atom to stabilize the intermediate and control reactivity during further transformations:

  • Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • The Boc group is stable under many reaction conditions but can be removed under acidic conditions if needed.

While specific details on Boc installation on tetrahydro-naphthyridine are less frequently reported directly, the standard Boc protection protocol applies as for other nitrogen heterocycles.

Reduction to Tetrahydro Derivative

Selective reduction of the naphthyridine ring to the tetrahydro form is crucial:

  • Catalytic hydrogenation or transfer hydrogenation methods are used.
  • Ruthenium-catalyzed enantioselective transfer hydrogenation has been demonstrated as an effective method to reduce dihydronaphthyridine intermediates to the tetrahydro form with high enantioselectivity.
  • Sodium borohydride reductions in chlorinated solvents (e.g., 1,2-dichloroethane) with controlled temperature profiles (0-30 °C) have also been reported for related compounds.

Purification and Isolation

  • The reaction mixtures are often worked up by aqueous washes, filtration, and recrystallization.
  • Insoluble product acids can be separated by filtration after neutralization.
  • Organic layers are washed with brine and dried over anhydrous sodium sulfate.
  • Final products may be purified by recrystallization or preparative chromatography if necessary.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Notes Reference
Acid chloride formation Thionyl chloride, N,N-dimethylformamide Room temp to 30 °C, 6.0 kg scale
Acrylate ester formation Triethylamine, ethyl-3-(N,N-dimethylamino)acrylate, acetonitrile Stir 2.5 h at 25-30 °C
Hydrolysis NaOH/ethanol aqueous solution, 50-90 °C Monitored by TLC, neutralized with citric acid
Amination & cyclization Ammonia or amines, one-pot tandem reaction Forms tetrahydronaphthyridine core
Boc protection Di-tert-butyl dicarbonate, base Standard amine protection General
Reduction to tetrahydro form Ru-catalyzed transfer hydrogenation or NaBH4 Enantioselective reduction possible
Purification Filtration, recrystallization, aqueous washes Removal of impurities and isolation

Research Findings and Observations

  • The tandem amination and cyclization strategy significantly streamlines the synthesis by combining steps, reducing purification burdens, and enabling scale-up without chromatography.
  • The use of ruthenium-catalyzed asymmetric transfer hydrogenation provides access to chiral tetrahydronaphthyridines, expanding the utility of this scaffold in drug discovery.
  • The hydrolysis and acid chloride formation steps require careful temperature control and monitoring to optimize yields and purity.
  • The Boc protecting group ensures stability of the nitrogen during multi-step syntheses and can be selectively removed later if needed.

Chemical Reactions Analysis

Types of Reactions

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

Synthesis of 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

The synthesis of this compound typically involves the regio-selective catalytic reduction of 2,7-naphthyridine. This method has been documented in various studies as a reliable approach to obtain the desired tetrahydro derivatives with good yields and selectivity .

a. Inhibition of Metalloproteinases

One of the notable applications of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP9 and MMP12. These enzymes are implicated in various inflammatory diseases and cancer progression. Compounds derived from this scaffold have shown promising results in preclinical studies for treating conditions such as asthma and rheumatoid arthritis by selectively inhibiting these MMPs .

b. Neuropharmacological Applications

Recent research has explored the use of tetrahydronaphthyridine derivatives as negative allosteric modulators for metabotropic glutamate receptors (mGluR). Specifically, compounds like [11C]14a and [11C]14b have been evaluated for their potential in positron emission tomography (PET) imaging to study mGluR activity in the brain . This application highlights the compound's relevance in neuropharmacology and its potential for developing imaging agents.

c. Anticancer Properties

The tetrahydronaphthyridine scaffold has also been investigated for its anticancer properties. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting critical cellular pathways involved in tumor growth . The ability to modify the naphthyridine structure allows for the optimization of these compounds for enhanced potency and selectivity against cancer cells.

a. Anti-inflammatory Applications

Given its activity against MMPs, this compound is being considered for therapeutic applications in treating inflammatory diseases. The selective inhibition of MMP9 and MMP12 can reduce tissue remodeling associated with chronic inflammation .

b. CNS Disorders

The modulation of glutamate receptors suggests potential applications in treating neurological disorders characterized by dysregulated glutamate signaling. This includes conditions such as schizophrenia and depression where mGluR modulation may provide therapeutic benefits .

Case Studies and Research Findings

StudyYearApplicationFindings
Patent US7655664B22005MMP InhibitionIdentified as potent inhibitors for inflammatory diseases such as asthma and arthritis .
PMC75326742020PET ImagingDeveloped mGluR-targeting ligands showing good binding specificity .
PMC73971932020Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with potential for further development .

Mechanism of Action

The mechanism of action of 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
  • 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9): A non-protected analogue with a hydrochloride salt. Its molecular formula (C₈H₁₁ClN₂) and reduced steric bulk compared to the Boc-protected variant make it more reactive in subsequent alkylation or acylation reactions .
  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1335053-26-3): Incorporates a chlorine substituent at position 6, enhancing electrophilicity for cross-coupling reactions .
1,8-Naphthyridine Derivatives
  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 274676-47-0): Features nitrogen atoms at positions 1 and 7.
  • 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine (CAS: 1303588-27-3): Chlorine substitution at position 7 modifies electronic properties, influencing binding affinity to targets like kinases .

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents CAS Number
2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine C₁₃H₁₈N₂O₂ 234.30 Boc at N2 Not provided
1,2,3,4-Tetrahydro-2,7-naphthyridine HCl C₈H₁₁ClN₂ 170.64 HCl salt 1354940-72-9
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl C₈H₁₀Cl₂N₂ 205.08 Cl at C6 1335053-26-3
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine C₉H₁₂N₂ 148.21 CH₃ at C7 274676-47-0

Spectral and Physicochemical Properties

  • NMR Shifts : Protons adjacent to nitrogen in 2,7-naphthyridines exhibit downfield shifts (>8.80 ppm in DMSO), consistent with zwitterionic states . The Boc group in this compound likely deshields nearby protons, though specific data are scarce .
  • Solubility : Boc protection improves solubility in organic solvents (e.g., DCM, THF), whereas hydrochloride salts (e.g., 6-chloro derivative) are more water-soluble .

Biological Activity

Overview

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Naphthyridine derivatives have been shown to influence multiple biochemical pathways:

  • Antimicrobial Activity : These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Anticancer Activity : They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect IC50/EC50 Values References
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerInduction of apoptosisIC50 = 10.47 - 15.03 µg/mL (varies)
Enzyme InhibitionInhibition of specific enzymesIC50 = 15 nM (squalene synthase)

Case Studies

  • Anticancer Properties :
    A study on naphthyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., H1299 and A549). The compound exhibited IC50 values ranging from 10.47 to 15.03 µg/mL for these cell lines, indicating its potential as an anticancer agent through mechanisms such as DNA intercalation and apoptosis induction .
  • Antimicrobial Studies :
    Research has indicated that naphthyridine derivatives can effectively inhibit the growth of multiple bacterial strains by targeting essential metabolic pathways. The specific mechanism often involves the disruption of cell wall synthesis or inhibition of key metabolic enzymes .

Research Findings

Recent studies have focused on the synthesis and evaluation of various naphthyridine derivatives to enhance their biological activity. For example:

  • The introduction of substituents at different positions on the naphthyridine scaffold has been shown to significantly alter the compound's potency against cancer cells and bacteria.
  • Structural modifications are being explored to improve pharmacokinetic properties and selectivity towards specific targets.

Q & A

Q. What are the optimal synthetic routes for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine, and how can Boc group migration be minimized?

The Horner–Wadsworth–Emmons (HWE) olefination is a common method, but Boc group migration to exocyclic methyl groups during deprotonation with strong bases (e.g., LDA) can occur, leading to phosphoramidate byproducts instead of desired phosphonates . To mitigate this:

  • Use milder bases or lower temperatures to reduce anion stabilization.
  • Explore alternative protecting groups (e.g., Fmoc) that resist migration.
  • Monitor reaction progress via LC-MS or 31^{31}P NMR to detect intermediates early .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification.
  • Spectroscopy : Confirm Boc group retention via 1^1H NMR (tert-butyl signal at ~1.4 ppm) and IR (C=O stretch at ~1680–1720 cm1^{-1}).
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and compare with theoretical values .

Q. What are the solubility characteristics of this compound in common solvents?

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in non-polar solvents (hexane). For reactions in THF or dichloromethane, gentle heating (40–50°C) may be required. Solubility data for analogous compounds (e.g., 7-methyl-1,8-naphthyridines) suggest ~50 mg/mL in DMSO .

Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?

The Boc group is stable under mild basic conditions but cleaves under strong acids (e.g., TFA) or prolonged exposure to HCl. Stability tests show >90% retention after 24 hours in pH 7–9 buffers but <10% retention in 1M HCl .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the [2,7]naphthyridine core?

  • Directing groups : Introduce temporary substituents (e.g., halogens) to guide cross-coupling reactions. For example, bromination at the 3-position facilitates Suzuki-Miyaura couplings .
  • Computational modeling : Use DFT calculations to predict electron density hotspots for electrophilic/nucleophilic attacks .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in 13^{13}C NMR shifts (e.g., carbonyl carbons) may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Comparison with X-ray crystallography data for solid-state conformation .

Q. What mechanistic insights explain low yields in multi-step syntheses of [2,7]naphthyridine derivatives?

Side reactions (e.g., over-alkylation, ring-opening) are common. Mechanistic studies using 18^{18}O isotopic labeling or trapping experiments (e.g., with TEMPO) can identify intermediates. For example, phosphoramidate formation in HWE reactions is linked to anion stability .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Docking studies : Screen against target proteins (e.g., integrins) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from in vitro assays .

Q. What in vitro assays are suitable for evaluating the bioactivity of [2,7]naphthyridine derivatives?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .

Q. How does the steric bulk of the Boc group affect reaction kinetics in catalytic hydrogenation?

Kinetic studies show that Boc-protected derivatives exhibit slower hydrogenation rates (e.g., 50% conversion in 6 hours vs. 2 hours for unprotected analogs) due to hindered catalyst access. Switching to Pearlman’s catalyst (Pd(OH)2_2) improves efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine
Reactant of Route 2
2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

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